molecular formula C8H6Br2O4 B13813116 Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy- CAS No. 63990-67-0

Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-

Cat. No.: B13813116
CAS No.: 63990-67-0
M. Wt: 325.94 g/mol
InChI Key: LBLJLTFUJGPYID-UHFFFAOYSA-N
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Description

Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy- is a polyhalogenated and polyhydroxylated acetophenone derivative. Its structure features a phenyl ring substituted with hydroxyl groups at positions 2', 4', and 6', and bromine atoms at positions 3' and 5'. This arrangement significantly impacts its physicochemical properties and bioactivity, distinguishing it from simpler acetophenones.

Properties

CAS No.

63990-67-0

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

1-(3,5-dibromo-2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O4/c1-2(11)3-6(12)4(9)8(14)5(10)7(3)13/h12-14H,1H3

InChI Key

LBLJLTFUJGPYID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C8H5Br2O4
  • IUPAC Name: Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-
  • Key Functional Groups: Acetyl group at position 1, hydroxyl groups at positions 2', 4', and 6', and bromine atoms at positions 3' and 5' on the phenyl ring.

The compound is a dibrominated derivative of a trihydroxyacetophenone, which requires precise control of bromination to avoid over-bromination or degradation of hydroxyl groups.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy- typically involves:

  • Starting from 2,4,6-trihydroxyacetophenone or closely related hydroxyacetophenones.
  • Selective bromination at the 3' and 5' positions on the aromatic ring.
  • Use of brominating agents such as elemental bromine (Br2), potassium bromate (KBrO3) combined with potassium bromide (KBr), or other brominating systems.
  • Acidic or neutral reaction media to maintain hydroxyl group integrity.
  • Temperature and reaction time control to optimize yield and purity.

Detailed Preparation Protocols

Bromination of 2,4,6-Trihydroxyacetophenone

While direct literature on 3',5'-dibromo-2',4',6'-trihydroxyacetophenone is scarce, closely related bromination methods of hydroxyacetophenones provide insight:

  • Step 1: Dissolve 2,4,6-trihydroxyacetophenone in a solvent such as ethanol or methanol.
  • Step 2: Add acetic acid and phosphoric acid to create an acidic medium.
  • Step 3: Add brominating agent (e.g., bromine or KBrO3/KBr mixture) slowly while maintaining temperature between 30–70 °C.
  • Step 4: Stir for 1–5 hours to ensure complete bromination at the 3' and 5' positions.
  • Step 5: Quench the reaction by adding water to precipitate the product.
  • Step 6: Filter and wash the precipitate with alcohol-water mixture to purify.

This method is adapted from a patent describing the preparation of 3,5-dibromo-2,4-dihydroxyacetophenone, which is structurally similar and provides a useful framework for the trihydroxy derivative preparation.

Representative Experimental Data (Adapted)

Parameter Condition/Value Notes
Starting Material 2,4,6-Trihydroxyacetophenone Dissolved in ethanol or methanol
Solvent Volume ~3 ± 0.5 mL per 5 mmol substrate Ethanol or methanol
Acidic Medium Acetic acid and phosphoric acid (1:1 to 2:1 ratio) Total 2-4 mL per 5 mmol substrate
Brominating Agent Bromine or KBrO3 + KBr Added slowly under temperature control
Reaction Temperature 30–70 °C Controlled to avoid over-bromination
Reaction Time 1–5 hours Sufficient for complete substitution
Workup Addition of water, filtration, washing Alcohol-water (1:1) wash for purity
Yield Typically high (>90%) Purity >95% reported in related compounds

Alternative Bromination Approaches

  • Use of organic amines (e.g., triethylamine, tert-butylamine) as bases during bromination to moderate reaction rate and selectivity, as described in related acetophenone bromination patents.
  • Bromination in non-protic solvents such as toluene or chloroform with bases like diisopropylamine to control regioselectivity and improve yield.
  • Low-temperature bromination (-25 to 0 °C) to minimize side reactions and degradation of hydroxyl groups.

Comparative Analysis of Preparation Methods

Method Brominating Agent Solvent/Medium Temperature (°C) Yield (%) Purity (%) Advantages Limitations
Acidic ethanol/methanol + Br2 Elemental bromine (Br2) Ethanol/methanol + AcOH + H3PO4 30–70 >90 >95 Mild conditions, environmentally friendly Requires careful temp control
Organic amine base + Br2 Bromine with triethylamine or tert-butylamine Toluene/chloroform + amine base -25 to 50 95–98 95–97 High yield, good selectivity More complex setup
KBrO3 + KBr in acidic medium Potassium bromate + potassium bromide Ethanol + acids 30–70 High High Readily available reagents, scalable Requires precise reagent control

Notes on Reaction Mechanism and Considerations

  • Bromination occurs electrophilically on the aromatic ring, preferentially at positions ortho and para to hydroxyl groups.
  • Hydroxyl groups activate the ring, making selective dibromination feasible.
  • Acidic conditions help maintain hydroxyl protonation states and prevent oxidation.
  • Over-bromination or polybromination can be avoided by controlling bromine equivalents and reaction times.
  • Purification by precipitation and washing ensures removal of unreacted bromine and side products.

Summary and Recommendations

  • The most practical and scalable method for preparing Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy- involves bromination of 2,4,6-trihydroxyacetophenone in an acidic alcoholic medium using elemental bromine or potassium bromate/potassium bromide systems.
  • Reaction temperature between 30 and 70 °C and reaction times of 1 to 5 hours provide optimal yields and purity.
  • Use of organic amine bases and non-protic solvents can improve selectivity and yield but may add complexity.
  • The process is environmentally friendly, uses readily available reagents, and is suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has indicated that derivatives of 2,4,6-trihydroxyacetophenone exhibit antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Therapeutic Applications
Acetophenone derivatives have been explored for their therapeutic effects. In particular, studies on related compounds have demonstrated their ability to modulate cholesterol metabolism and enhance the activity of specific enzymes such as cholesterol 7 alpha-hydroxylase (CYP7A1) . This suggests a potential role in managing cholesterol levels and related cardiovascular conditions.

Analytical Chemistry

Matrix-Assisted Laser Desorption/Ionization (MALDI)
Acetophenone derivatives are utilized as matrices in MALDI mass spectrometry. The compound's ability to ionize effectively under laser irradiation makes it suitable for analyzing complex biomolecules like glycoproteins and glycans . This application is critical in proteomics and glycomics research.

Materials Science

Synthesis of Functional Materials
The brominated and hydroxylated structure of acetophenone allows it to serve as a building block for synthesizing advanced materials. Its derivatives can be incorporated into polymers or small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The presence of bromine enhances the reactivity necessary for cross-coupling reactions, facilitating the development of novel materials with tailored electronic properties.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant capacity of 2,4,6-trihydroxyacetophenone found that it effectively reduced oxidative damage in cellular models. The compound demonstrated a significant ability to lower reactive oxygen species (ROS) levels, indicating its potential as a therapeutic agent against oxidative stress .

Case Study 2: MALDI Applications

In a comparative study on various matrices for MALDI mass spectrometry, 2,4,6-trihydroxyacetophenone was highlighted for its superior performance in analyzing acidic glycans. The study reported enhanced signal intensity and resolution when using this compound compared to traditional matrices .

Data Tables

Application Area Compound Effect/Benefit Reference
Medicinal ChemistryAcetophenone DerivativeAntioxidant activity
Analytical Chemistry2,4,6-TrihydroxyacetophenoneEffective MALDI matrix for glycan analysis
Materials ScienceBrominated Acetophenone DerivativeBuilding block for OLEDs and OPVs

Mechanism of Action

The mechanism of action of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

The compound’s unique substitution pattern combines electron-withdrawing bromine atoms and electron-donating hydroxyl groups. Key comparisons include:

Compound Name Substituents (Positions) Key Features Reference
3',5'-Dibromo-2'-hydroxyacetophenone 3',5'-Br; 2'-OH Precursor for chromanone synthesis; moderate bioactivity
5'-Fluoro-2'-hydroxyacetophenone 5'-F; 2'-OH Lower molecular weight; altered solubility vs. brominated analogs
2'-Hydroxy-6'-methoxyacetophenone 2'-OH; 6'-OCH3 Methoxy group enhances lipophilicity; used in flavonoid synthesis
3,5-Dibromo-2-(3',5'-dibromo-2'-methoxyphenoxy)phenylethanoate Multiple Br/OCH3 groups Marine-derived; potent bioactivity (IC50 0.6 µM)

Key Observations :

  • Bromination increases molecular weight and may enhance biological activity (e.g., anticancer, antimicrobial) .
  • Hydroxyl groups improve water solubility but reduce stability under acidic conditions .

Physicochemical Properties

Melting Points and Solubility

Data from structurally related compounds suggest trends:

Compound Name Melting Point (°C) Solubility (Polarity) Reference
5'-Fluoro-2'-hydroxyacetophenone 46–48 Moderate (ethanol/hexane)
2'-Hydroxy-6'-methoxyacetophenone 56–57 Low (hexane)
3',5'-Dibromo-2'-hydroxyacetophenone Not reported Likely low (bromine adds hydrophobicity)

Inference: The trihydroxy-dibromo derivative likely has a higher melting point (>100°C) and reduced solubility in non-polar solvents due to hydrogen bonding from hydroxyl groups and bromine’s bulk .

Bromination and Hydroxylation Strategies

  • Bromination : Electrophilic substitution using Br2 or HBr in polar solvents (e.g., CHCl3, acetic acid) is common for introducing bromine atoms .
  • Hydroxylation : Directed ortho-hydroxylation via AlCl3-mediated Fries rearrangement or demethylation of methoxy precursors (e.g., ) .

Example Synthesis: 6,8-Dibromo-2-pentylchroman-4-one () was synthesized from 3',5'-dibromo-2'-hydroxyacetophenone via condensation with hexanal, yielding 56% product .

Anticancer and Antimicrobial Potential

  • Isoprenylated Acetophenones: Derivatives like acronyculatin P show moderate activity against P-388 leukemia cells (IC50 15.42 µM) .
  • Marine Bromophenols: Dibromo-methoxy derivatives exhibit potent enzyme inhibition (IC50 0.6–1.7 µM) .

Hypothesis : The trihydroxy-dibromo derivative may display enhanced bioactivity due to synergistic effects of hydroxyl (hydrogen bonding) and bromine (electrophilic interactions) groups.

Q & A

Q. What are the primary synthetic routes for introducing bromine and hydroxyl groups into the acetophenone scaffold?

Bromination of acetophenone derivatives typically employs electrophilic substitution using brominating agents like pyridinium tribromide or N-bromosuccinimide (NBS) under controlled pH (e.g., pH 4–6) . Hydroxyl groups are often introduced via demethylation of methoxy precursors using reagents such as BBr₃ or through directed ortho-metalation strategies . For multi-substituted derivatives like 3',5'-dibromo-2',4',6'-trihydroxyacetophenone, sequential protection/deprotection steps are critical to avoid over-bromination or oxidation side reactions .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR can identify substitution patterns (e.g., coupling constants for bromine-induced deshielding) and hydroxyl proton signals in DMSO-d₆ .
  • X-ray crystallography : Programs like SHELXL are used for refining crystal structures, resolving positional disorder caused by bromine’s high electron density .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for bromine isotope clusters .

Advanced Research Questions

Q. What challenges arise in interpreting NMR data for multi-brominated acetophenones, and how are they resolved?

Bromine’s strong anisotropic effects can cause signal splitting and baseline distortion. Advanced strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : To assign overlapping aromatic signals and verify through-space correlations (e.g., NOESY for hydroxyl group proximity) .
  • Density Functional Theory (DFT) calculations : Simulated NMR spectra (e.g., using Gaussian software) validate experimental data by predicting chemical shifts and spin-spin coupling constants .
  • Deuteration studies : Exchanging hydroxyl protons with deuterium reduces signal complexity in protic solvents .

Q. How do steric and electronic effects of bromine/hydroxyl substituents influence reactivity in cross-coupling reactions?

  • Steric hindrance : Bromine at 3' and 5' positions creates steric bulk, limiting access to the carbonyl group for nucleophilic attacks. This necessitates bulky ligands in Pd-catalyzed couplings (e.g., XPhos) .
  • Electronic effects : Electron-withdrawing bromine groups deactivate the aromatic ring, reducing electrophilic substitution rates. Conversely, hydroxyl groups (electron-donating) activate specific positions, directing regioselectivity in Suzuki-Miyaura couplings .
  • Methodological optimization : Screening solvents (e.g., DMF vs. THF) and bases (Cs₂CO₃ vs. K₃PO₄) mitigates these effects .

Q. What contradictions exist in reported spectral data for similar brominated acetophenones, and how are they reconciled?

Discrepancies in melting points or NMR shifts often stem from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters physical properties. Single-crystal XRD resolves this .
  • Solvent/impurity effects : Trace water in DMSO-d₆ shifts hydroxyl proton signals. Karl Fischer titration ensures solvent dryness .
  • Synthetic byproducts : Bromination can yield diastereomers or regioisomers. HPLC-MS with chiral columns identifies impurities .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Brominated Acetophenones

ParameterTypical RangeSoftware/ToolReference
Unit cell dimensionsa = 5–7 Å, b = 10–12 ÅSHELXL
R-factor< 0.05 (high-resolution data)Olex2
Br⋯Br interactions3.4–3.6 ÅMercury

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Over-brominated isomersExcess Br₂ or prolonged reactionStepwise addition, low temperature
Oxidized quinonesAir exposure in basic mediaInert atmosphere (N₂/Ar)
Demethylation artifactsHarsh acidic conditionsUse milder agents (e.g., BBr₃ at 0°C)

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